molecular formula C16H15N3O2S B7501230 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B7501230
M. Wt: 313.4 g/mol
InChI Key: RCSWDYSAXKALIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its naphthalene sulfonyl group attached to a tetrahydropyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of naphthalene-2-sulfonyl chloride with a suitable pyrimidine derivative under controlled conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophilic substitution with amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids.

  • Reduction: Formation of reduced pyrazolopyrimidines.

  • Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • Naphthalene-2-sulfonic acid derivatives

  • Pyrazolopyrimidines

  • Sulfonamide drugs

Uniqueness: 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and beyond.

Properties

IUPAC Name

4-naphthalen-2-ylsulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-22(21,19-11-3-10-18-16(19)8-9-17-18)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-9,12H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSWDYSAXKALIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)N(C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.